Pinacryptol yellow

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

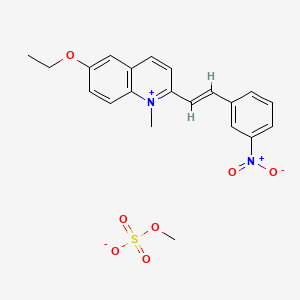

The synthesis of Pinacryptol yellow involves the reaction of 6-ethoxy-1-methylquinolinium with 3-nitrostyrene under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Pinacryptol yellow undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced quinolinium compounds.

Substitution: Formation of various substituted quinolinium derivatives.

Applications De Recherche Scientifique

Photographic Applications

Pinacryptol yellow is extensively used in photographic processes, particularly as a spectral sensitizer in black-and-white photography. Its ability to enhance the sensitivity of photographic emulsions to light makes it invaluable in traditional film photography.

Key Properties

- CAS Number : 25910-85-4

- Molecular Formula : C21H22N2O7S

- Color : Yellow

Application Overview

| Application Area | Description | Reference |

|---|---|---|

| Photographic Sensitization | Enhances light sensitivity of photographic emulsions | |

| Color Photography | Used in color film development processes |

Biological Research

In biological research, this compound has been explored for its potential applications in cell staining and microscopy. Its fluorescent properties allow for the visualization of cellular components under specific lighting conditions.

Case Study: Cell Staining

A study investigated the use of this compound for staining Entamoeba histolytica, a pathogenic amoeba responsible for intestinal infections. The dye was found to effectively highlight cellular structures, aiding in the identification and study of this organism's life cycle.

Staining Characteristics

| Staining Technique | Organism | Result | Reference |

|---|---|---|---|

| Fluorescent Staining | Entamoeba histolytica | Enhanced visibility of cellular components |

Material Science

This compound has also found applications in material science, particularly in the development of photo-responsive materials. Its ability to change properties under light exposure makes it suitable for creating advanced materials with specific functionalities.

Material Properties

| Property | Description | Reference |

|---|---|---|

| Photo-responsiveness | Changes color or properties upon light exposure | |

| Compatibility | Compatible with various polymers and substrates |

Environmental Monitoring

Recent studies have explored the use of this compound in environmental monitoring, particularly for detecting pollutants in water bodies. Its chemical properties allow it to interact with certain contaminants, providing a visual indication of their presence.

Application Overview

Mécanisme D'action

The mechanism of action of Pinacryptol yellow involves its interaction with specific molecular targets. The compound’s quinolinium core allows it to interact with nucleic acids and proteins, leading to various biological effects. The nitro group can undergo reduction, forming reactive intermediates that can further interact with cellular components .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Ethoxy-1-methylquinolinium: Lacks the nitrostyryl group, resulting in different chemical properties.

3-Nitrostyrene: Lacks the quinolinium core, leading to different reactivity and applications.

Quinolinium methyl sulphate: Lacks the ethoxy and nitrostyryl groups, affecting its overall chemical behavior.

Uniqueness

Pinacryptol yellow is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications .

Activité Biologique

Pinacryptol yellow (CAS 25910-85-4) is a synthetic dye primarily used in various biological applications, including histology and microbiology. Its biological activity has garnered attention due to its interaction with cellular components and its potential therapeutic implications. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is a diazo dye, characterized by its bright yellow color and ability to absorb specific wavelengths of light. Its chemical structure allows it to interact with various biological molecules, making it useful in staining techniques.

This compound exhibits several biological activities:

- Fluorescence : The compound fluoresces under UV light, which is beneficial for visualizing cellular structures in microscopy .

- Cellular Interaction : It binds to cellular components, influencing processes such as cell division and apoptosis. Studies have shown that this compound can affect the cell cycle in certain organisms by altering the expression of genes involved in these processes .

Biological Applications

This compound has been utilized in various biological contexts:

- Histological Staining : It is commonly employed as a stain for tissues, allowing for the visualization of cellular structures under a microscope.

- Microbial Studies : The dye has been used to study microbial behavior and interactions, particularly in the context of Entamoeba species, where it aids in understanding encystation processes .

1. Encystation in Entamoeba

Research has demonstrated that this compound can influence the encystation process in Entamoeba histolytica. The dye's interaction with cellular components plays a role in the regulation of sulfolipid synthesis, which is crucial for cyst formation. A significant reduction in cyst production was observed when cells were treated with this compound, indicating its potential as an inhibitor of encystation .

2. Cell Cycle Regulation

A study explored the effects of this compound on the cell cycle of various cell lines. The findings suggested that exposure to the dye resulted in cell cycle arrest at specific phases, notably G2/M phase. This effect was attributed to changes in gene expression related to cell cycle regulation .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]quinolin-1-ium;methyl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N2O3.CH4O4S/c1-3-25-19-11-12-20-16(14-19)8-10-17(21(20)2)9-7-15-5-4-6-18(13-15)22(23)24;1-5-6(2,3)4/h4-14H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQHSPWBYMLHLB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)[N+](=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C.COS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051933 | |

| Record name | Pinakryptol Yellow | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25910-85-4 | |

| Record name | Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25910-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinakryptol Yellow | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What types of compounds can be visualized using Pinacryptol Yellow in TLC?

A1: this compound, under UV light at 366 nm, allows the visualization of various anionic surfactants. This includes, but is not limited to:

- Alkane/olefin sulfonates []

- Cumene/xylene/toluene sulfonates []

- Alkylbenzene sulfonates []

- α-Sulfo fatty acid methyl esters [, ]

- Fatty alcohol sulfates []

- Fatty alcohol ether sulfates []

Q2: How does the water content of the TLC plate affect the visualization using this compound?

A: The relative air humidity, which influences the water content of the silica gel layer on the TLC plate, significantly impacts the visualization of the separated compounds. Preconditioning the plate with solvent vapor helps achieve consistent and optimal results. []

Q3: Besides surfactants, what other applications does this compound have in analytical chemistry?

A: this compound can be utilized for detecting protein-dodecyl sulfate complexes after electrophoretic separation. [] Additionally, it aids in the fluorescent coloration of organic anions on cellulose layers. []

Q4: Are there any specific applications of this compound in analyzing personal care products?

A: Yes, this compound is valuable for separating and identifying synthetic surfactants in shampoos and foam bath products using thin-layer chromatography. []

Q5: How does this compound contribute to the study of solarization in photography?

A: Research indicates that this compound, alongside Rhodium, influences a bleaching effect observed in photographic emulsions. This effect is particularly noticeable in emulsions containing both large and small crystals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.